molecular formula C23H22N2O5S B2661266 2-ethoxy-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921919-61-1

2-ethoxy-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2661266
CAS No.: 921919-61-1
M. Wt: 438.5
InChI Key: LNBDFBQLDFXQLF-UHFFFAOYSA-N
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Description

The compound 2-ethoxy-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide features a dibenzo[b,f][1,4]oxazepine core substituted with a methyl group at position 10 and an oxo group at position 11. The benzenesulfonamide moiety at position 2 of the oxazepine ring is further substituted with ethoxy and methyl groups at positions 2 and 5 of the benzene ring.

Properties

IUPAC Name

2-ethoxy-5-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-4-29-21-11-9-15(2)13-22(21)31(27,28)24-16-10-12-19-17(14-16)23(26)25(3)18-7-5-6-8-20(18)30-19/h5-14,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBDFBQLDFXQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core dibenzo[b,f][1,4]oxazepine structure. This can be achieved through a series of reactions including nitration, reduction, and cyclization. The ethoxy and methyl groups are then introduced through further substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its potential as a drug candidate for various diseases is being explored.

  • Medicine: : It may have applications in the development of new pharmaceuticals.

  • Industry: : It can be used in the creation of advanced materials and nanomaterials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

  • Dibenzo[b,f][1,4]thiazepine vs. Oxazepine: The compound in (4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide) replaces the oxazepine oxygen with sulfur, forming a thiazepine ring. For instance, thiazepine derivatives exhibit reduced D2 receptor affinity compared to oxazepines due to decreased hydrogen-bonding capacity .
  • Substituent Effects on the Oxazepine Core :

    • N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide () substitutes the 10-methyl group with an acetyl moiety. Acetylation increases lipophilicity, which may enhance blood-brain barrier penetration but reduce metabolic stability .
    • 5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-thiophenesulfonamide () replaces the benzenesulfonamide with a thiophenesulfonamide group. The chlorine atom and thiophene ring enhance electron-withdrawing effects, possibly improving solubility in polar solvents .

Pharmacological Activity

  • D2 Dopamine Receptor Antagonism :
    Compounds with dibenzo-oxazepine cores (e.g., ’s thiazepine derivatives) are reported as selective D2 antagonists. The ethoxy and methyl groups in the target compound may enhance selectivity for D2 over D1 receptors due to steric hindrance, a hypothesis supported by similar substitutions in related antagonists .
  • Comparison with Benzamide Derivatives :
    N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide () replaces sulfonamide with benzamide. The trifluoromethyl group increases metabolic resistance but may reduce aqueous solubility compared to sulfonamides .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Heterocycle Key Substituents Molecular Weight (est.) Reported Activity
Target Compound Oxazepine 10-methyl, 11-oxo, 2-ethoxy-5-methyl ~470 g/mol Inferred D2 antagonism
4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide Thiazepine 10-ethyl, 8-carboxylate ~480 g/mol D2 antagonist (IC50: 12 nM)
5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-thiophenesulfonamide Oxazepine 5-chloro-thiophenesulfonamide ~445 g/mol Not reported
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide Oxazepine 10-acetyl, 4-methylbenzenesulfonamide ~408 g/mol CNS penetration enhancer

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows protocols similar to , involving sulfonamide coupling under basic conditions. However, the ethoxy group may require protection-deprotection strategies to avoid side reactions .
  • Physicochemical Properties :
    • The ethoxy group in the target compound improves lipid solubility (logP ~3.2 estimated) compared to ’s chloro-thiophene derivative (logP ~2.8).
    • The methyl group at position 5 of the benzenesulfonamide may reduce crystallinity, enhancing bioavailability .

Biological Activity

2-Ethoxy-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound can be characterized by its complex structure that includes an ethoxy group, a sulfonamide moiety, and a dibenzo[b,f][1,4]oxazepine core. These structural features may contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to the oxazepine structure. For instance, derivatives containing oxadiazole moieties have shown significant antibacterial activity against Acinetobacter baumannii, a multidrug-resistant pathogen. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 0.5 mM .

Table 1: Antimicrobial Activity of Oxazepine Derivatives

CompoundMIC (mM)Target Organism
Compound A0.5A. baumannii
Compound B1.0E. coli
Compound C0.8S. aureus

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit anticancer properties. For example, certain oxazepine derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

Case Study: Anticancer Efficacy
A study evaluated the effectiveness of a related compound in inhibiting cell proliferation in breast cancer cell lines. The results indicated a dose-dependent response, with significant inhibition observed at concentrations above 10 µM .

Table 2: Cytotoxicity of Related Oxazepine Compounds

CompoundIC50 (µM)Cell Line
Compound D15MCF-7 (Breast)
Compound E20HeLa (Cervical)
Compound F25A549 (Lung)

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.

Future Directions

Further research is necessary to elucidate the precise mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In vivo studies to assess the therapeutic potential and safety profile.
  • Structure-activity relationship (SAR) studies to identify which modifications enhance biological activity.

Q & A

Basic: What are the key synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with the construction of the dibenzo[b,f][1,4]oxazepine core followed by sulfonamide coupling. Key steps include:

  • Core formation : Cyclization of precursor amines and ketones under reflux in solvents like toluene or dichloromethane.
  • Sulfonamide coupling : Reaction of the core with sulfonyl chlorides in basic conditions (e.g., pyridine or triethylamine) at 0–25°C .
  • Optimization : Parameters like solvent polarity (DMF for solubility vs. dichloromethane for selectivity), temperature control (to minimize side reactions), and catalysts (e.g., DMAP for acylations) are critical. Purification via column chromatography or recrystallization ensures >95% purity .

Basic: What analytical techniques validate the compound’s structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy at C2, methyl at C5) and oxazepine ring integrity.
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm.
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (C₂₂H₂₀N₂O₅S, MW 424.47) .
  • X-ray crystallography : Resolves 3D conformation, including hydrogen bonding between sulfonamide and oxazepine moieties .

Basic: How is preliminary antimicrobial activity screened?

  • MIC assays : Test against pathogens like Staphylococcus aureus and Escherichia coli using broth microdilution (CLSI guidelines). Example MIC: 0.25 µg/mL for S. aureus .
  • Cytotoxicity : Parallel testing on mammalian cells (e.g., HEK293) via MTT assays ensures selectivity (IC₅₀ > 10 µg/mL) .

Advanced: How to resolve discrepancies in biological activity across structurally similar analogs?

  • Substituent analysis : Compare MICs of analogs with varying groups (e.g., ethoxy vs. methoxy). For example, 2-ethoxy derivatives show 10-fold higher antiviral activity than 2-methoxy variants due to enhanced lipophilicity .
  • Solubility adjustments : Modify polar groups (e.g., methyl to hydroxyethyl) to improve bioavailability while retaining target binding .
  • Statistical validation : Use ANOVA to assess significance of activity differences across batches or analogs .

Advanced: What strategies optimize synthesis yield in multi-step protocols?

  • Stepwise monitoring : TLC or in-situ IR tracks intermediate formation (e.g., ketone intermediate at 1700 cm⁻¹).
  • Catalyst screening : Pd/C for hydrogenation steps increases yield from 60% to 85% .
  • Flow chemistry : Continuous reactors reduce reaction time (from 24h to 4h) and improve scalability .

Advanced: How to study binding interactions with biological targets?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD = 12 nM for kinase inhibition).
  • Molecular docking : Predicts binding poses using software like AutoDock Vina; validate with mutagenesis (e.g., His342A mutation reduces affinity by 90%) .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for sulfonamide-enzyme interactions .

Advanced: How does computational modeling guide structure-activity relationship (SAR) studies?

  • QSAR models : Correlate logP values (2.8–3.5) with antimicrobial activity; higher lipophilicity enhances membrane penetration .
  • MD simulations : Reveal oxazepine ring flexibility, enabling adaptation to enzyme active sites .
  • ADMET prediction : Tools like SwissADME forecast metabolic stability (t½ = 2.3h in human liver microsomes) .

Advanced: What methods assess metabolic stability and toxicity?

  • Microsomal assays : Incubate with rat/human liver microsomes; quantify parent compound via LC-MS to calculate clearance rates .
  • Ames test : Screen for mutagenicity using Salmonella strains TA98/TA100; negative results at <1 µg/plate indicate low genotoxicity .
  • hERG inhibition assay : Patch-clamp electrophysiology ensures no cardiac toxicity (IC₅₀ > 30 µM) .

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